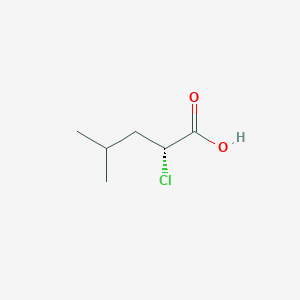

(R)-2-Chloro-4-methylpentanoic acid

Description

Contextual Significance of Enantiomerically Pure Chiral Alpha-Halocarboxylic Acids in Modern Chemical Research

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry with profound implications for biological activity. Many biologically active molecules, including pharmaceuticals and agrochemicals, are chiral, and often only one enantiomer (one of the mirror-image forms) exhibits the desired therapeutic or pesticidal effect, while the other may be inactive or even cause harmful side effects. This growing awareness of the importance of chirality has fueled a high demand for efficient methods to synthesize enantiomerically pure compounds. nih.gov

Enantiomerically pure α-halocarboxylic acids are a class of chiral building blocks that are highly valued in organic synthesis. The presence of both a carboxylic acid group and a halogen atom on the stereogenic center provides a versatile platform for a wide range of chemical transformations. The carboxylic acid can be converted into esters, amides, and other functional groups, while the halogen atom can be displaced by various nucleophiles through stereospecific reactions, allowing for the introduction of new functionalities with control over the stereochemistry. This dual reactivity makes them powerful intermediates in the synthesis of a diverse array of complex chiral molecules.

The Foundational Role of (R)-2-Chloro-4-methylpentanoic Acid as a Key Chiral Synthon in Contemporary Synthetic Chemistry

This compound, with its specific stereochemical configuration and functional groups, serves as a key chiral synthon in contemporary synthetic chemistry. A chiral synthon is a molecule or a part of a molecule that contains a stereocenter and can be incorporated into a larger molecule to introduce a specific chirality. The "R" designation in its name refers to the specific spatial arrangement of the atoms around the chiral center, as defined by the Cahn-Ingold-Prelog priority rules.

The isobutyl group attached to the chiral center provides a specific steric and electronic environment that can influence the outcome of chemical reactions. Chemists can utilize this compound to construct complex target molecules with a high degree of stereochemical control. For instance, the chloride atom can be substituted by various nucleophiles, such as amines, azides, or thiols, to introduce new functional groups with inversion of stereochemistry (an S_N2 reaction), leading to the formation of a wide range of enantiomerically enriched compounds.

The versatility of this chiral synthon is evident in its application in the synthesis of various biologically active compounds. For example, it can be a precursor for the synthesis of chiral amino acids, hydroxy acids, and other important intermediates used in the development of novel drugs and agricultural products.

Research Trajectories and Academic Significance of the Chemical Compound this compound

The academic significance of this compound is tied to the ongoing pursuit of more efficient and selective methods for asymmetric synthesis. Research in this area often focuses on several key trajectories:

Development of Novel Synthetic Methodologies: Chemists are continuously exploring new and improved methods for the synthesis of this compound itself, as well as its utilization in asymmetric reactions. This includes the development of novel catalysts and reagents that can achieve high enantioselectivity and yield.

Application in Target-Oriented Synthesis: A significant area of research involves the application of this compound as a key building block in the total synthesis of complex natural products and medicinally important molecules. These syntheses not only provide access to valuable compounds but also serve as a platform for testing and showcasing the utility of new synthetic methods.

Exploration of Biocatalysis: There is a growing interest in the use of enzymes as catalysts for the synthesis of chiral compounds. Research is being conducted to explore the potential of enzymes for the enantioselective synthesis of this compound and its derivatives, offering a more environmentally friendly and sustainable alternative to traditional chemical methods.

The continued exploration of the chemistry of this compound and other chiral synthons is crucial for advancing the field of organic synthesis and for the development of new technologies that benefit society.

Table of Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C6H11ClO2 |

| Molecular Weight | 150.60 g/mol nih.gov |

| IUPAC Name | (2R)-2-chloro-4-methylpentanoic acid nih.gov |

| CAS Number | 28659-81-6 molport.com |

| Appearance | Not specified in the provided search results. |

| SMILES | CC(C)CC@HCl |

| InChIKey | CBQBIPRPIHIKPW-YFKPBYRVSA-N molport.com |

Structure

3D Structure

Properties

Molecular Formula |

C6H11ClO2 |

|---|---|

Molecular Weight |

150.60 g/mol |

IUPAC Name |

(2R)-2-chloro-4-methylpentanoic acid |

InChI |

InChI=1S/C6H11ClO2/c1-4(2)3-5(7)6(8)9/h4-5H,3H2,1-2H3,(H,8,9)/t5-/m1/s1 |

InChI Key |

CBQBIPRPIHIKPW-RXMQYKEDSA-N |

Isomeric SMILES |

CC(C)C[C@H](C(=O)O)Cl |

Canonical SMILES |

CC(C)CC(C(=O)O)Cl |

Origin of Product |

United States |

Enantioselective Synthetic Methodologies for R 2 Chloro 4 Methylpentanoic Acid

Asymmetric Catalytic Approaches to its Enantiopure Formation

Asymmetric catalysis offers an efficient route to chiral molecules by employing a substoichiometric amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. These approaches for α-chlorination typically involve the generation of a chiral enolate or enamine intermediate that reacts selectively with an electrophilic chlorine source.

While not extensively documented specifically for (R)-2-Chloro-4-methylpentanoic acid, the use of chiral ligands in transition metal-catalyzed reactions represents a viable strategy for enantioselective α-halogenation. In this approach, a metal center, coordinated by a chiral ligand, would bind to a derivative of 4-methylpentanoic acid, forming a chiral enolate. This complex would then react with an electrophilic chlorine source, with the chiral ligand's steric and electronic properties directing the approach of the electrophile to one face of the enolate, leading to an enantiomerically enriched product.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of metals. The enantioselective α-chlorination of aldehydes and carboxylic acid precursors has been successfully demonstrated using chiral amine catalysts.

One prominent strategy involves the reaction of an aldehyde precursor, such as 4-methylpentanal, with a chiral secondary amine catalyst (e.g., a proline derivative or a diarylprolinol silyl ether) to form a chiral enamine intermediate. This enamine then reacts with an electrophilic chlorine source like N-chlorosuccinimide (NCS). The stereochemistry of the catalyst directs the facial attack of the NCS, resulting in a chiral α-chloro aldehyde with high enantioselectivity. wikipedia.orgblogspot.comorganic-chemistry.org Subsequent oxidation of the aldehyde group would yield the target this compound.

Another approach utilizes chiral isothiourea catalysts to react with activated carboxylic acid derivatives (e.g., acid chlorides or anhydrides). This forms a chiral C1 ammonium (B1175870) enolate, which can then undergo highly enantioselective α-chlorination. nih.gov This method is particularly relevant as it starts directly from a carboxylic acid derivative.

Below is a table summarizing representative results for the organocatalytic α-chlorination of aldehydes, which is a key step in a potential synthetic route to the target compound.

Table 1: Organocatalytic α-Chlorination of Aldehydes

| Aldehyde Substrate | Catalyst | Chlorine Source | Solvent | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|

| Propanal | (S)-Diphenylprolinol TMS ether | NCS | Dichloroethane | 87 | 94 |

| Hexanal | (S)-Diphenylprolinol TMS ether | NCS | Dichloroethane | 99 | 92 |

| 3-Phenylpropanal | L-Proline amide | NCS | Dichloroethane | 82 | 84 |

| Octanal | Imidazolidinone | Perchloroquinone | Acetone | 91 | 92 |

Biocatalysis offers a highly selective and environmentally benign approach to producing enantiopure compounds. For this compound, a key strategy is the kinetic resolution of a racemic mixture of 2-chloro-4-methylpentanoic acid or its ester derivative.

In a typical enzymatic kinetic resolution, an enzyme, such as a lipase or esterase, selectively catalyzes the hydrolysis of one enantiomer of a racemic ester, leaving the other enantiomer unreacted. manchesterorganics.com For instance, treating racemic methyl 2-chloro-4-methylpentanoate with a lipase like Candida rugosa lipase could selectively hydrolyze the (S)-ester to the corresponding carboxylic acid, allowing for the separation of the unreacted, enantiomerically pure (R)-ester. The efficiency of this separation is described by the enantioselectivity parameter (E).

Table 2: Enzymatic Kinetic Resolution of Representative α-Chloro Esters

| Substrate | Enzyme | Reaction Type | Conversion (%) | Product ee (%) | E-value |

|---|---|---|---|---|---|

| (±)-Methyl 2-chloropropanoate | Candida rugosa Lipase | Hydrolysis | 50 | >99 (acid) | >100 |

| (±)-Ethyl 2-chloropropanoate | Pseudomonas sp. Lipase | Hydrolysis | 45 | 98 (ester) | ~50 |

| (±)-Ethyl 2-chloro-3,3,3-trifluoropropanoate | Candida rugosa Lipase | Hydrolysis | 60 | 95 (ester) | ~150 |

Diastereoselective Synthesis via Chiral Auxiliary Control

This strategy involves covalently attaching an achiral precursor, derived from 4-methylpentanoic acid, to a chiral auxiliary. The inherent chirality of the auxiliary then directs the stereochemistry of the subsequent chlorination step, leading to a diastereomerically enriched product. Finally, the auxiliary is cleaved to release the desired enantiomerically pure α-chloro acid.

Well-established chiral auxiliaries, such as Evans' oxazolidinones or pseudoephedrine, are effective for controlling stereochemistry in α-functionalization reactions. nih.gov The process begins with the acylation of the chiral auxiliary with 4-methylpentanoyl chloride to form an N-acyl derivative.

Deprotonation of this N-acyl compound with a strong base (e.g., lithium diisopropylamide, LDA) generates a specific Z-enolate, which is stabilized by chelation to the lithium ion. The chiral auxiliary effectively blocks one face of the enolate. Subsequent reaction with an electrophilic chlorine source, such as N-chlorosuccinimide (NCS) or hexachloroethane, occurs from the less sterically hindered face, leading to the formation of one diastereomer in high excess. The final step is the removal of the auxiliary, typically by hydrolysis, to yield this compound.

Table 3: Diastereoselective α-Alkylation using Evans' Oxazolidinone Auxiliary (Illustrative Examples)

| N-Acyl Oxazolidinone | Electrophile | Base | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| N-Propionyl-(4S,5R)-4-methyl-5-phenyloxazolidin-2-one | Benzyl bromide | NaHMDS | >99:1 |

| N-Acetyl-(4R,5S)-4-methyl-5-phenyloxazolidin-2-one | Methyl iodide | LDA | 95:5 |

Note: This table shows alkylation data, which serves as a proxy for the high diastereoselectivity achievable in α-functionalization reactions, including chlorination.

This approach is fundamentally linked to the use of chiral auxiliaries as described above. An achiral precursor, 4-methylpentanoic acid, is first converted into a reactive derivative like an acid chloride or anhydride. This derivative is then covalently bonded to a chiral auxiliary. The resulting chiral molecule undergoes diastereoselective chlorination, where the auxiliary guides the chlorine atom to a specific face of the molecule. This transformation effectively converts the achiral precursor into a single, desired diastereomer. Subsequent removal of the auxiliary liberates the enantiomerically pure this compound, having successfully transferred the stereochemical information from the temporary auxiliary to the final product.

Chiral Resolution Techniques Applied to Racemic 2-Chloro-4-methylpentanoic Acid

Chiral resolution remains a widely practiced strategy for the separation of enantiomers from a racemic mixture. For 2-chloro-4-methylpentanoic acid, several classical and modern resolution techniques have been successfully applied.

The formation of diastereomeric salts is a robust and scalable method for resolving racemic carboxylic acids. This technique involves reacting the racemic acid with a single enantiomer of a chiral base. The resulting diastereomeric salts possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. nii.ac.jplibretexts.org

The general principle involves the reaction of a racemic mixture of an acid with an enantiomerically pure chiral base, leading to a mixture of diastereomers. libretexts.org These diastereomers can then be separated based on their differential solubility in a given solvent. nii.ac.jp After separation, the desired enantiomer of the acid can be recovered by treating the diastereomeric salt with a strong acid. Commonly used chiral resolving agents for carboxylic acids include naturally occurring alkaloids like brucine and strychnine, as well as synthetic chiral amines such as (R)-1-(1-naphthyl)ethylamine. libretexts.orgacs.org

The efficiency of the resolution is highly dependent on the choice of the resolving agent and the crystallization solvent. nii.ac.jp A systematic screening of various chiral bases and solvents is often necessary to identify the optimal conditions for selective crystallization of one diastereomer. unchainedlabs.com

Table 1: Common Chiral Resolving Agents for Carboxylic Acids

| Resolving Agent | Type |

|---|---|

| Brucine | Alkaloid |

| Strychnine | Alkaloid |

| Quinine | Alkaloid |

| (R)-1-(1-Naphthyl)ethylamine | Synthetic Amine |

| (1R,2S)-(-)-Ephedrine | Amino Alcohol |

Kinetic resolution is a powerful method that relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. wikipedia.org This difference in reactivity leads to the enrichment of the less reactive enantiomer in the starting material as the reaction progresses. wikipedia.org

For α-chloro carboxylic acids, enzymatic kinetic resolution is a particularly effective strategy. Lipases and esterases are commonly employed to selectively hydrolyze the ester of one enantiomer in a racemic mixture, leaving the unreacted ester of the other enantiomer in high enantiomeric excess. For instance, a library of metagenome-derived esterases was successfully used for the kinetic resolution of racemic phenylalkyl carboxylic acids, demonstrating the potential for discovering novel biocatalysts with high enantioselectivity.

Key parameters that influence the effectiveness of a kinetic resolution include the enantioselectivity of the catalyst (expressed as the E-value), temperature, and the choice of solvent. nih.gov Optimization of these conditions is crucial for achieving high enantiomeric excess of the desired product.

Preparative chiral chromatography is a highly effective technique for the direct separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and, consequently, their separation. nih.gov

A wide variety of CSPs are commercially available, with polysaccharide-based phases, such as those derived from cellulose (B213188) and amylose (B160209), being particularly versatile for the resolution of a broad range of chiral compounds, including carboxylic acids. nih.gov The choice of the mobile phase, which typically consists of a mixture of a nonpolar solvent like hexane and an alcohol modifier, is critical for achieving optimal separation. lcms.cz

For the preparative separation of this compound, a systematic screening of different CSPs and mobile phase compositions would be necessary to identify the most suitable conditions. Factors such as the loading capacity of the column and the flow rate are also important considerations for scaling up the separation.

Table 2: Comparison of Chiral Resolution Techniques

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Diastereomeric Salt Crystallization | Differential solubility of diastereomeric salts | Scalable, cost-effective | Trial-and-error approach, may not be applicable to all compounds |

| Kinetic Resolution | Differential reaction rates of enantiomers | High enantiopurity achievable | Maximum theoretical yield is 50% for the recovered starting material |

| Chiral Chromatography | Differential interaction with a chiral stationary phase | Broad applicability, high purity | Higher cost, can be challenging to scale up |

Novel Methodologies and Emerging Trends in Asymmetric Synthesis of Chiral Halocarboxylic Acids

While chiral resolution is a well-established approach, the direct asymmetric synthesis of chiral molecules is often more efficient and atom-economical. Recent advancements in catalysis have opened up new avenues for the enantioselective synthesis of chiral α-halocarboxylic acids.

Organocatalysis has emerged as a powerful tool in asymmetric synthesis. unibo.it Chiral small organic molecules, such as proline and its derivatives, can effectively catalyze a wide range of enantioselective transformations. unibo.it For the synthesis of chiral α-halocarboxylic acids, asymmetric halogenation reactions catalyzed by chiral organocatalysts represent a promising strategy.

Furthermore, the integration of biocatalysis with traditional organic synthesis is a growing trend. chiralpedia.com Enzymes, with their exquisite stereoselectivity, can be employed in novel synthetic routes to access enantiomerically pure compounds. For example, the use of transaminases in the synthesis of sitagliptin highlights the power of biocatalysis in industrial applications. chiralpedia.com

The development of sustainable catalytic systems is another key area of research. This includes the design of recyclable catalysts and the use of bio-based solvents and catalysts to minimize the environmental impact of chemical processes. chiralpedia.com As the demand for enantiomerically pure compounds continues to grow, these novel methodologies will play an increasingly important role in the efficient and sustainable synthesis of chiral molecules like this compound.

Stereochemical Investigations and Chiral Integrity of R 2 Chloro 4 Methylpentanoic Acid

Configurational Stability and Epimerization Studies of the Chiral Center under Varying Reaction Conditions

The chiral center at the C2 position of (R)-2-chloro-4-methylpentanoic acid, bearing a chlorine atom, is susceptible to changes in its spatial arrangement under certain reaction conditions. The stability of this configuration is paramount for its application in synthesizing enantiomerically pure compounds.

Studies on related α-chloro carboxylic acids have shown that the chiral integrity can be compromised under conditions that promote enolization or nucleophilic substitution. For instance, in the presence of a strong base, deprotonation of the α-carbon can lead to the formation of a planar enolate intermediate. Reprotonation of this achiral intermediate can occur from either face, resulting in a racemic mixture of the (R) and (S) enantiomers. The extent of this epimerization is dependent on factors such as the strength and concentration of the base, the solvent, and the temperature.

Similarly, nucleophilic substitution reactions at the chiral center can proceed through mechanisms that either retain or invert the configuration. An SN1-type reaction, which involves the formation of a planar carbocation intermediate, would lead to racemization. chegg.com In contrast, an SN2 mechanism typically results in an inversion of configuration. utexas.edu However, even in SN2 reactions, if the incoming nucleophile is the same as the leaving group (e.g., chloride ion), repeated substitutions can lead to racemization over time. chegg.com

The table below summarizes the potential outcomes for the stereochemistry at the C2 center of this compound under different reaction conditions that could lead to epimerization.

| Condition | Potential Intermediate | Stereochemical Outcome |

| Strong Base | Enolate | Racemization |

| SN1 Conditions | Carbocation | Racemization |

| SN2 with identical nucleophile | - | Racemization (over time) |

Stereospecific Transformations and Derivatizations of the Chemical Compound

The ability to transform this compound into other chiral molecules with a predictable stereochemical outcome is crucial for its use in organic synthesis.

Nucleophilic Substitutions with Retention or Inversion of Configuration

Nucleophilic substitution reactions at the chiral center of this compound are a key method for introducing new functional groups. The stereochemical outcome of these reactions, whether it be retention or inversion of the original configuration, is highly dependent on the reaction mechanism.

Inversion of Configuration: The SN2 mechanism is a concerted process where the nucleophile attacks the carbon atom from the side opposite to the leaving group (the chlorine atom). utexas.edu This "backside attack" forces the other three groups on the carbon to "umbrella flip," leading to an inversion of the stereochemical configuration. For example, the reaction of this compound with a nucleophile like the acetate (B1210297) ion would be expected to yield the corresponding (S)-ester. vaia.com

Retention of Configuration: Achieving retention of configuration in a nucleophilic substitution reaction is less common and typically requires a more complex, multi-step mechanism. One such pathway involves a "double inversion." In this scenario, the initial substitution proceeds with inversion, and a subsequent substitution, also with inversion, restores the original stereochemistry. Another possibility involves neighboring group participation, where a functional group within the molecule itself acts as an internal nucleophile, leading to a net retention of configuration.

The following table outlines the expected stereochemical products from nucleophilic substitution reactions on this compound.

| Reaction Type | Nucleophile | Expected Stereochemical Outcome | Product Configuration |

| SN2 | Acetate ion | Inversion | (S)-2-acetoxy-4-methylpentanoic acid |

| Double Inversion | Specific Reagents | Retention | (R)-product |

| Neighboring Group Participation | Internal Nucleophile | Retention | (R)-product |

Absolute Configuration Assignment and Stereochemical Control in Reactions Involving this compound

The absolute configuration of a chiral molecule describes the three-dimensional arrangement of its atoms. For this compound, the "(R)" designation is determined using the Cahn-Ingold-Prelog (CIP) priority rules. quora.comyoutube.com

Assigning Absolute Configuration: To assign the configuration at the C2 chiral center, the four groups attached to it are ranked by atomic number:

Chlorine (Cl): Highest priority.

Carboxyl group (-COOH): The carbon is bonded to two oxygens.

Isobutyl group (-CH2CH(CH3)2): The carbon is bonded to another carbon.

Hydrogen (H): Lowest priority.

With the lowest priority group (hydrogen) pointing away from the viewer, if the sequence from the highest to the third-highest priority group is clockwise, the configuration is (R). If it is counter-clockwise, the configuration is (S).

Stereochemical Control: Controlling the stereochemical outcome of reactions involving this compound is essential for its use in asymmetric synthesis. This control is achieved by understanding and manipulating the reaction mechanisms. For example, to achieve a product with an inverted configuration, an SN2 reaction is employed. To retain the configuration, a reaction sequence involving a double inversion or a mechanism with neighboring group participation would be necessary. The choice of reagents, solvents, and reaction temperatures all play a crucial role in directing the stereochemical pathway of a reaction.

The following table illustrates the application of the CIP rules for assigning the absolute configuration of the chiral center in this compound.

| Group Attached to C2 | Priority |

| -Cl | 1 |

| -COOH | 2 |

| -CH2CH(CH3)2 | 3 |

| -H | 4 |

Applications of R 2 Chloro 4 Methylpentanoic Acid As a Chiral Building Block in Complex Molecular Synthesis

Precursor in the Enantioselective Construction of Advanced Chiral Intermediates

(R)-2-Chloro-4-methylpentanoic acid is a pivotal starting material for the synthesis of a variety of advanced chiral intermediates. The presence of a chlorine atom at the α-position allows for nucleophilic substitution reactions, enabling the introduction of diverse functional groups with retention or inversion of configuration, depending on the reaction mechanism. This reactivity is fundamental to its utility in constructing stereochemically rich molecules.

One significant application is its conversion to other chiral building blocks. For instance, it can be transformed into chiral α-hydroxy acids, such as (R)-2-hydroxy-4-methylpentanoic acid, which are themselves valuable intermediates in the synthesis of natural products and pharmaceuticals. rsc.org The conversion of the chloro group to an azide (B81097) group affords (R)-2-azido-4-methylpentanoic acid, a key precursor for the synthesis of unnatural amino acids and peptidomimetics. wikipedia.org

Furthermore, this chiral halo acid can be used in the synthesis of more complex intermediates. For example, it can serve as a precursor for chiral α-halo boronic esters, which are powerful reagents for stereodirected synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high levels of stereocontrol. acs.org The ability to generate such versatile intermediates underscores the importance of this compound in the toolbox of asymmetric synthesis.

Utilization in the Synthesis of Chiral Amino Acid Derivatives and Analogues

A significant application of this compound lies in the synthesis of chiral amino acid derivatives and analogues. rsc.org The direct displacement of the chloride with an amine or an amine equivalent provides a straightforward route to α-amino acids with the corresponding (S)-configuration due to the Walden inversion that typically occurs in S_N2 reactions. libretexts.org This method offers a valuable alternative to other synthetic strategies for accessing non-proteinogenic amino acids.

Specifically, this compound can be a precursor for the synthesis of D-leucine, which is the (R)-enantiomer of the proteinogenic amino acid leucine (B10760876). sigmaaldrich.comnih.govsigmaaldrich.com This is achieved through a nucleophilic substitution reaction where the chlorine atom is replaced by an amino group, with retention of configuration under specific reaction conditions or through a double inversion process. D-amino acids and their derivatives are important components of various biologically active peptides and are used as chiral synthons in the pharmaceutical industry.

The synthesis of various leucine derivatives and analogues has also been reported starting from this chiral chloro acid. medchemexpress.com These analogues, where the side chain or the backbone is modified, are crucial for studying structure-activity relationships of peptides and for developing new therapeutic agents.

Development of Novel Chiral Auxiliaries and Ligands Utilizing the Chemical Compound's Framework

The chiral scaffold of this compound makes it an attractive starting material for the design and synthesis of novel chiral auxiliaries and ligands for asymmetric catalysis. alfachemic.com Chiral auxiliaries are covalently attached to a prochiral substrate to direct a stereoselective transformation, after which they can be cleaved and recovered. Chiral ligands, on the other hand, coordinate to a metal center to create a chiral catalytic environment.

The carboxylic acid functionality and the chiral center of this compound can be elaborated into more complex structures to create bidentate or tridentate ligands. alfachemic.com These ligands can then be used in a variety of metal-catalyzed asymmetric reactions, such as hydrogenations, C-H functionalizations, and conjugate additions, to induce high levels of enantioselectivity. mdpi.com

For example, the isobutyl group provides a specific steric environment that can influence the facial selectivity of a reaction. By modifying the carboxylic acid and the chloro group, a diverse library of ligands can be generated and screened for optimal performance in a given asymmetric transformation. The development of new and efficient chiral ligands is a continuous effort in the field of asymmetric synthesis, and building blocks like this compound play a crucial role in this endeavor.

Integration into Synthetic Routes for Stereodefined Organic Compounds with Advanced Architectures

The utility of this compound extends to its integration into multi-step synthetic routes for the construction of complex, stereodefined organic compounds. rsc.org Its ability to introduce a specific stereocenter early in a synthetic sequence is highly advantageous. This stereocenter can then direct the stereochemical outcome of subsequent reactions, a concept known as substrate-controlled diastereoselection.

This chiral building block has been incorporated into the synthesis of natural products and their analogues, where precise control of stereochemistry is paramount for biological activity. The isobutyl side chain, originating from the this compound, becomes an integral part of the final molecular architecture.

Furthermore, the chloro-substituted stereocenter can participate in various carbon-carbon bond-forming reactions, allowing for the elongation of the carbon chain and the creation of more complex structures. For instance, it can be used in alkylation reactions or as a precursor for organometallic reagents, which can then be coupled with other fragments to assemble the target molecule. The strategic placement of this chiral fragment within a synthetic route enables the efficient and stereocontrolled synthesis of advanced molecular architectures. nih.gov

Mechanistic and Theoretical Studies on the Reactivity and Stereoselectivity of R 2 Chloro 4 Methylpentanoic Acid

Elucidation of Reaction Mechanisms in its Formation and Transformations

The formation of (R)-2-Chloro-4-methylpentanoic acid involves the creation of a stereocenter at the α-carbon. The mechanisms governing this process, as well as subsequent transformations of the molecule, are of significant interest.

A classic method for the α-halogenation of carboxylic acids is the Hell-Volhard-Zelinsky (HVZ) reaction. libretexts.orgwikipedia.orgmasterorganicchemistry.com This reaction typically involves treating the carboxylic acid with a halogen (like Cl2 or Br2) in the presence of a catalytic amount of phosphorus trihalide (e.g., PCl3). The reaction proceeds through the formation of an acyl halide, which more readily forms an enol or enolate intermediate than the carboxylic acid itself. This intermediate then reacts with the halogen. However, the standard HVZ reaction is generally not stereoselective and would produce a racemic mixture of (R)- and (S)-2-chloro-4-methylpentanoic acid. wikipedia.orgyoutube.com Achieving the desired (R)-enantiomer necessitates the use of stereoselective methods.

More advanced strategies for the enantioselective α-chlorination of carboxylic acid derivatives have been developed. One such approach involves the use of chiral organocatalysts with activated carboxylic acid derivatives. nih.govsemanticscholar.org For instance, the asymmetric α-chlorination of activated aryl acetic acid esters can be achieved with high enantioselectivity using isothiourea catalysts under base-free conditions. nih.govsemanticscholar.org This reaction is proposed to proceed through the in-situ formation of a chiral C1 ammonium (B1175870) enolate.

The stereochemical outcome of a reaction is determined by the relative energies of the diastereomeric transition states leading to the different stereoisomers. In the context of the enantioselective α-chlorination of a precursor to this compound, the catalyst and substrate must form a well-organized transition state that favors the approach of the chlorinating agent from one face of the enolate over the other.

For organocatalyzed reactions, such as those involving proline derivatives or Cinchona alkaloids for the α-chlorination of aldehydes and ketones, the transition state is often stabilized by a network of non-covalent interactions, including hydrogen bonding. youtube.com In a proposed transition state for the proline-catalyzed α-chlorination of an aldehyde, the carboxylic acid group of the proline catalyst can act as a hydrogen bond donor, activating the electrophilic chlorine source and directing its delivery to one face of the enamine intermediate. youtube.com

While direct transition state analysis for the catalytic enantioselective chlorination of 4-methylpentanoic acid is not extensively documented, analogies can be drawn from studies on related systems. For example, in the enantioselective phase transfer α-chlorination of β-keto esters catalyzed by hybrid amide-based Cinchona derivatives, a plausible transition state model suggests that the negatively charged enolate is stabilized by hydrogen bonds from the amide function of the catalyst. A key element for high enantioselectivity is a bulky group on the catalyst, such as a phenyl ring, which effectively blocks one face of the enolate from the approach of the electrophilic chlorine source. acs.orgnih.gov

The choice of catalyst and the reaction environment, including the solvent and temperature, are critical factors that dictate the enantioselectivity of the α-chlorination.

Catalysts: A variety of chiral catalysts have been explored for enantioselective α-halogenations of carbonyl compounds. These can be broadly categorized as organocatalysts and metal-based catalysts.

Organocatalysts: Chiral amines, such as proline and its derivatives, and Cinchona alkaloids are prominent examples. acs.orgnih.gov They typically function by forming a chiral enamine or enolate intermediate with the carbonyl substrate. For instance, isothiourea catalysts have been shown to be effective in the asymmetric α-chlorination of activated aryl acetic acid esters, achieving high enantioselectivities. nih.govsemanticscholar.org

Metal-based Catalysts: Chiral Lewis acid complexes can also be employed. However, organocatalysis has gained significant traction due to its operational simplicity and milder reaction conditions.

The structure of the catalyst is paramount. For Cinchona alkaloid-based catalysts used in the chlorination of β-keto esters, it has been shown that both diastereomers of the alkaloid can be used to generate either enantiomer of the product, often with a complete inversion of configuration at the newly formed stereocenter. acs.org

Reaction Environment: The solvent and temperature play a crucial role in modulating the stability of the transition states and, consequently, the enantioselectivity.

Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the catalyst-substrate complex and the solubility of the reagents. In some organocatalytic chlorinations, non-polar solvents are preferred.

Temperature: Lowering the reaction temperature generally leads to an increase in enantioselectivity. This is because the difference in the activation energies of the two diastereomeric transition states becomes more significant relative to the available thermal energy. For example, in the α-chlorination of β-keto esters with a Cinchona-based catalyst, decreasing the temperature from 25°C to -50°C significantly increased the enantiomeric excess. acs.orgnih.gov

The table below summarizes the influence of different catalysts on the enantioselective α-chlorination of various carbonyl compounds, which can be considered analogous to the synthesis of this compound.

| Catalyst Type | Substrate Type | Typical Enantiomeric Excess (ee) | Reference |

| Isothiourea | Activated Aryl Acetic Acid Esters | Up to 99:1 e.r. | nih.govsemanticscholar.org |

| Cinchona Alkaloid Derivatives | β-Keto Esters | Up to 97% ee | acs.orgnih.gov |

| Proline Derivatives | Aldehydes | Up to 95% ee | nih.gov |

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry provides powerful tools to investigate the intricacies of reaction mechanisms and to predict the stereochemical outcomes of chemical reactions. These methods are invaluable for understanding the properties and reactivity of molecules like this compound.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), can be used to determine the electronic and stereochemical properties of this compound. These calculations can provide insights into the molecule's geometry, conformational preferences, charge distribution, and spectroscopic properties.

While specific DFT studies on this compound are not widely published, computational studies on related chiral carboxylic acids have been performed. For instance, DFT calculations have been used to investigate the mechanism of asymmetric reactions catalyzed by chiral BINOL-derived hydroxyl carboxylic acids. nih.govnih.gov These studies have elucidated the roles of different functional groups in the catalyst and have shown that catalyst distortion is a key factor in determining stereoselectivity. nih.govnih.gov Such computational approaches could be applied to understand the conformational landscape of this compound and how it interacts with other molecules or catalysts.

The electronic properties, such as the electrostatic potential and frontier molecular orbitals (HOMO and LUMO), can be calculated to predict the molecule's reactivity. The presence of the electron-withdrawing chlorine atom at the α-position is expected to influence the acidity of the carboxylic proton and the reactivity of the carbonyl group.

Theoretical models, often based on DFT calculations, are instrumental in predicting the reactivity and stereoselectivity of chemical reactions. By calculating the energies of various possible transition states, the most likely reaction pathway and the expected stereochemical outcome can be determined.

For the enantioselective synthesis of this compound, theoretical models could be used to:

Screen potential catalysts: By modeling the interaction of different chiral catalysts with a model of the substrate (e.g., the enolate of 4-methylpentanoic acid), the catalysts most likely to provide high enantioselectivity for the (R)-product can be identified.

Rationalize experimental observations: When a particular catalyst or set of reaction conditions provides a high enantiomeric excess, computational models can be used to understand the origin of this selectivity by examining the detailed geometry and energetics of the favored transition state. For instance, DFT studies have been used to create refined transition state models for proline-catalyzed Michael reactions, which have been successful in reproducing experimentally observed stereochemical outcomes.

Guide reaction optimization: Theoretical predictions can suggest modifications to the catalyst structure or reaction conditions that might lead to improved stereoselectivity.

The following table presents a hypothetical summary of how computational data could be used to predict stereoselectivity in the chlorination of 4-methylpentanoic acid with a chiral catalyst.

| Transition State | Catalyst-Substrate Interaction | Relative Energy (kcal/mol) | Predicted Major Enantiomer |

| TS-(R) | Favorable H-bonding, minimal steric clash | 0.0 | (R) |

| TS-(S) | Unfavorable steric interaction | +2.5 | - |

In such a model, the lower relative energy of the transition state leading to the (R)-enantiomer would predict it to be the major product. The energy difference between the two transition states can be used to estimate the expected enantiomeric excess.

Advanced Analytical Methodologies for the Determination of Enantiomeric Purity and Absolute Configuration

Chiral Chromatographic Techniques for Enantiomeric Excess Determination

Chiral chromatography stands as a principal methodology for the separation and quantification of enantiomers. This is achieved through the differential interactions between the enantiomers and a chiral stationary phase (CSP), which forms transient diastereomeric complexes, or by using a chiral additive in the mobile phase.

High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity

High-Performance Liquid Chromatography (HPLC) utilizing a chiral stationary phase is a highly effective and extensively used method for resolving enantiomers and determining enantiomeric purity. The separation principle hinges on the differential interaction strength between the enantiomers of (R)-2-Chloro-4-methylpentanoic acid and the chiral stationary phase, leading to different retention times. For carboxylic acids, direct analysis on certain CSPs is possible, but often derivatization into esters or amides is performed to improve separation and detection. The choice of CSP is critical, with polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives) being particularly common and effective for a broad range of chiral compounds.

| Table 1: Illustrative Chiral HPLC Parameters for this compound Analysis | |

| Column | Chiralpak AD-H (amylose derivative) |

| Mobile Phase | n-Hexane/Isopropanol/Trifluoroacetic acid (95:5:0.1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Temperature | 25 °C |

Gas Chromatography (Chiral GC) in Stereochemical Analysis

For volatile or semi-volatile chiral compounds, Gas Chromatography (GC) with a chiral stationary phase offers excellent resolution and sensitivity. To analyze this compound by GC, it must first be converted into a more volatile derivative, typically a methyl or ethyl ester. This is commonly achieved by reaction with an appropriate alcohol in the presence of an acid catalyst or with a reagent like diazomethane. The derivatized enantiomers are then separated on a capillary column coated with a chiral stationary phase, often based on modified cyclodextrins.

| Table 2: Representative Chiral GC Conditions for Analysis of this compound Derivative | |

| Derivative | Methyl ester |

| Column | Cyclodextrin-based (e.g., Beta-DEX™ 225) |

| Carrier Gas | Helium |

| Injector Temperature | 230 °C |

| Oven Program | Isothermal at 110 °C or a temperature gradient |

| Detector | Flame Ionization Detector (FID) |

Spectroscopic Methods for Enantiomeric Excess Determination in Research

Spectroscopic techniques provide powerful, often non-separative, means to determine enantiomeric excess and can also be instrumental in assigning the absolute configuration.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents or Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy becomes a tool for enantiomeric discrimination through the use of chiral auxiliary agents. One approach involves reacting the carboxylic acid with a pure enantiomer of a chiral derivatizing agent (CDA), such as a chiral alcohol or amine, to form diastereomers. These diastereomeric products have distinct chemical shifts and coupling constants in the NMR spectrum, allowing for the integration of their unique signals to quantify the original enantiomeric ratio.

Alternatively, chiral shift reagents (CSRs), typically lanthanide complexes, can be added to the sample. These reagents form rapidly reversible diastereomeric complexes with the enantiomers, inducing differential changes in the chemical shifts of nearby protons, which enables their quantification without covalent modification.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Absolute Stereochemical Assignment

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that are fundamental for determining the absolute stereochemistry of chiral molecules. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting spectrum, with its characteristic positive or negative peaks known as Cotton effects, serves as a fingerprint for a specific enantiomer. By applying empirical rules, such as the octant rule for ketones, or by comparing the experimental spectrum to that of a known standard or to quantum chemical predictions, the absolute configuration of this compound can be assigned. ORD measures the change in the angle of plane-polarized light as it passes through a chiral sample across a range of wavelengths, providing complementary stereochemical information.

Strategies for Derivatization to Facilitate Chiral Analytical Resolution

Derivatization is a key strategy in the chiral analysis of this compound, employed to enhance analytical performance and enable separation by various techniques. The primary objectives of derivatization are to convert the enantiomers into diastereomers for separation on achiral stationary phases, to increase the volatility of the analyte for GC analysis, or to introduce a chromophore to improve detection sensitivity in HPLC.

The formation of diastereomeric esters or amides by reacting the carboxylic acid with a chiral alcohol or amine, respectively, is a common and effective strategy. This allows for the separation and quantification of the resulting diastereomers using standard, non-chiral chromatographic methods.

| Table 3: Common Derivatization Approaches for Chiral Carboxylic Acids | |||

| Derivatizing Agent | Resulting Derivative | Analytical Technique | Primary Purpose |

| (R)-1-Phenylethanol | Diastereomeric esters | HPLC, NMR | Creation of diastereomers for separation and quantification. |

| O-(4-Nitrobenzyl)hydroxylamine | O-Aryl oxime | HPLC | Introduction of a strong UV chromophore for enhanced detection. |

| Diazomethane | Methyl ester | GC | Increased volatility for gas-phase analysis. |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl ester | GC | Increased volatility and thermal stability. |

Development of Novel Chiral Analytical Methods and Techniques

The pursuit of enhanced enantiomeric separation for chiral molecules like this compound has led to the exploration of novel analytical methods and techniques. Research efforts are particularly focused on the design and application of new chiral stationary phases (CSPs) for High-Performance Liquid Chromatography (HPLC) and innovative chiral selectors for Capillary Electrophoresis (CE). These advancements aim to improve resolution, reduce analysis time, and expand the applicability of chiral separations to a wider range of compounds and matrices.

A significant area of development is in the synthesis and evaluation of novel polysaccharide-based CSPs. These materials, derived from cellulose and amylose, are widely used due to their broad enantiorecognition capabilities. nih.govnih.gov Recent studies have focused on screening various polysaccharide-based CSPs for the enantioseparation of chloro-containing derivatives, which are structurally related to this compound. nih.gov

One such study systematically evaluated six different polysaccharide-based CSPs with four distinct mobile phases to identify the optimal conditions for separating a series of chloro-containing compounds. The findings from this research provide valuable insights into the development of analytical methods for this compound. The screening revealed that different CSPs exhibit varying degrees of success in resolving these chiral molecules. For instance, Chiralpak AD-H and Chiralpak AS were each successful in separating three of the six tested chloro-containing derivatives. nih.gov Similarly, Lux Cellulose-5 and Lux Cellulose-2 also demonstrated enantioselectivity for three of the compounds. nih.gov In contrast, Chiralcel OD-H was effective for two of the compounds, while Chiralcel OJ only resolved one. nih.gov

The choice of mobile phase, typically a mixture of n-heptane with either ethanol (B145695) or isopropanol, also played a crucial role in achieving separation. nih.gov These findings underscore the importance of a systematic screening approach when developing a new chiral separation method. The detailed results from such screening studies are instrumental in building a knowledge base for the enantioseparation of related compounds.

The development of novel chiral selectors for CE represents another frontier in chiral analysis. While specific novel selectors for this compound are not extensively documented in publicly available literature, the principles of method development involve screening a library of potential selectors, such as cyclodextrin (B1172386) derivatives and macrocyclic antibiotics. nih.gov The use of dual cyclodextrin systems, where a charged cyclodextrin is combined with a neutral one, has been shown to enhance enantioselectivity for a variety of drug compounds. nih.gov This approach could be a promising strategy for the development of a novel CE method for this compound.

The following table summarizes the findings from a screening study on polysaccharide-based CSPs for the separation of chloro-containing derivatives, offering a predictive framework for selecting a starting point for method development for this compound.

Table 1: Performance of Various Polysaccharide-Based Chiral Stationary Phases in the Enantioseparation of Chloro-Containing Derivatives nih.gov

| Chiral Stationary Phase | Number of Chloro-Containing Derivatives Resolved (out of 6) |

|---|---|

| Chiralpak AD-H | 3 |

| Chiralpak AS | 3 |

| Lux Cellulose-5 | 3 |

| Lux Cellulose-2 | 3 |

| Chiralcel OD-H | 2 |

| Chiralcel OJ | 1 |

This systematic evaluation highlights that no single CSP is universally effective, emphasizing the necessity of screening multiple phases and mobile phase compositions to achieve optimal separation for a specific chiral analyte like this compound.

Future Research Directions and Innovations Pertaining to R 2 Chloro 4 Methylpentanoic Acid

Development of Sustainable and Atom-Economical Syntheses for the Chemical Compound

Key areas of future investigation will likely include:

Biocatalytic Routes: The use of enzymes, either as isolated catalysts or within whole-cell systems, presents a promising avenue for the sustainable synthesis of (R)-2-Chloro-4-methylpentanoic acid. Researchers are expected to explore and engineer specific enzymes, such as dehalogenases or halohydrin dehalogenases, that can stereoselectively introduce the chlorine atom or resolve a racemic mixture of the corresponding acid. This approach offers the potential for high enantioselectivity under mild reaction conditions, utilizing water as a solvent and minimizing the generation of toxic byproducts.

Chemoenzymatic Strategies: Combining the strengths of traditional chemical synthesis with the high selectivity of biocatalysis is another fertile ground for innovation. A future chemoenzymatic process could involve the enzymatic resolution of a racemic precursor, followed by a chemical transformation to yield the desired (R)-enantiomer. This hybrid approach can often overcome the limitations of purely chemical or purely enzymatic routes.

Flow Chemistry: Continuous flow manufacturing offers significant advantages over traditional batch processes in terms of safety, efficiency, and scalability. Future research will likely focus on developing continuous flow systems for the synthesis of this compound. This could involve the use of immobilized catalysts or reagents within a microreactor, allowing for precise control over reaction parameters and minimizing waste.

Renewable Feedstocks: A long-term goal in sustainable chemistry is the utilization of renewable starting materials. Future research may explore pathways to synthesize this compound from bio-based feedstocks, thereby reducing the reliance on petrochemical sources.

These sustainable approaches are summarized in the table below:

| Synthetic Approach | Key Advantages | Research Focus |

| Biocatalysis | High enantioselectivity, mild conditions, reduced waste | Enzyme discovery and engineering, whole-cell system optimization |

| Chemoenzymatic | Combines chemical efficiency with enzymatic selectivity | Integration of enzymatic resolution with chemical transformations |

| Flow Chemistry | Enhanced safety, efficiency, and scalability | Development of continuous flow reactors and immobilized catalysts |

| Renewable Feedstocks | Reduced environmental impact, long-term sustainability | Pathways from bio-based starting materials |

Exploration of Novel Catalytic Systems for Enhanced Enantioselectivity and Efficiency

Future research in this area is expected to concentrate on:

Organocatalysis: The use of small, chiral organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis. Researchers will likely investigate the application of various organocatalysts, such as chiral amines, phosphoric acids, or thioureas, to catalyze the enantioselective chlorination of a suitable precursor to this compound. The development of new, highly active, and selective organocatalysts will be a key objective.

Transition Metal Catalysis: Chiral transition metal complexes are well-established catalysts for a wide range of asymmetric transformations. Future work could involve the design and synthesis of novel chiral ligands for metals like copper, palladium, or rhodium to effect the enantioselective chlorination of 4-methylpentanoic acid derivatives. The goal will be to achieve high turnover numbers and excellent enantiomeric excesses.

Dual Catalysis: Combining two different catalytic cycles in a single reaction vessel, known as dual catalysis, can enable transformations that are not possible with a single catalyst. Future explorations might involve the synergistic use of a transition metal catalyst and an organocatalyst to achieve the synthesis of this compound with unprecedented levels of control and efficiency.

The table below highlights potential catalytic systems for future exploration:

| Catalytic System | Mechanism | Potential Advantages |

| Organocatalysis | Activation of substrate/reagent via non-covalent interactions | Metal-free, often robust and less sensitive to air/moisture |

| Transition Metal Catalysis | Coordination of substrate to a chiral metal center | High catalytic activity and turnover numbers |

| Dual Catalysis | Synergistic activation by two distinct catalysts | Enables novel reaction pathways and enhanced selectivity |

Expanding its Synthetic Versatility in Undiscovered Reaction Manifolds and Complex Architectures

This compound serves as a valuable chiral building block, and future research will undoubtedly focus on expanding its synthetic utility in novel and complex molecular architectures. The presence of a stereogenic center and two reactive functional groups—the carboxylic acid and the carbon-chlorine bond—provides a rich platform for a variety of chemical transformations.

Anticipated areas of research include:

Nucleophilic Substitution Reactions: The chlorine atom at the α-position is susceptible to nucleophilic displacement, allowing for the introduction of a wide range of functional groups with retention or inversion of configuration, depending on the reaction conditions and the nucleophile. Future work will likely explore the use of novel nucleophiles to generate a diverse library of chiral α-substituted carboxylic acids, which are valuable intermediates in medicinal chemistry and materials science.

Derivatization of the Carboxylic Acid: The carboxylic acid moiety can be readily converted into other functional groups such as esters, amides, and alcohols. These derivatives can then participate in a plethora of subsequent reactions, including cross-coupling reactions, cyclizations, and polymerizations.

Application in the Synthesis of Bioactive Molecules: The structural motif of this compound is found in or can be envisioned as a precursor to various biologically active compounds. Future synthetic efforts will likely target the total synthesis of natural products and pharmaceutical agents by strategically incorporating this chiral building block.

Development of Novel Tandem Reactions: Designing one-pot reactions where multiple transformations occur sequentially without the need for isolation of intermediates can significantly improve synthetic efficiency. Future research may focus on developing tandem reactions that utilize both the chloro and carboxyl functionalities of this compound to rapidly construct complex molecular scaffolds.

Interdisciplinary Research at the Interface of Organic Chemistry and Advanced Materials Science Utilizing Chiral Derivatives

The chirality inherent in this compound makes its derivatives attractive candidates for applications in materials science, particularly in the development of materials with unique optical and electronic properties. Future interdisciplinary research will be crucial to bridge the gap between fundamental organic synthesis and the design of functional advanced materials.

Key research directions at this interface include:

Chiral Liquid Crystals: Chiral molecules can induce the formation of helical superstructures in liquid crystalline phases, leading to materials with unique electro-optical properties. Derivatives of this compound, after suitable modification to incorporate mesogenic units, could be investigated as novel chiral dopants for liquid crystal displays or as the core of new chiral liquid crystalline materials.

Chiral Polymers and Dendrimers: The incorporation of this compound derivatives as monomers or chiral pendants in polymers can lead to the formation of helical polymer chains or chiral dendrimers. These materials could find applications in chiral chromatography, asymmetric catalysis, and as chiral recognition elements in sensors.

Chiral Recognition Materials: The specific three-dimensional structure of derivatives of this compound can be exploited for chiral recognition. Future research could focus on immobilizing these derivatives onto solid supports to create chiral stationary phases for HPLC or on designing molecular sensors that can selectively bind to one enantiomer of a target molecule.

Materials for Spintronics: The field of spintronics aims to utilize the spin of electrons in addition to their charge. Chiral molecules have been shown to influence electron spin selectivity. Future investigations may explore how chiral films and interfaces created from derivatives of this compound can be used to control spin polarization in novel electronic devices.

The table below summarizes the potential applications of chiral derivatives in advanced materials science:

| Material Type | Potential Application | Research Focus |

| Chiral Liquid Crystals | Displays, optical switches | Synthesis of chiral mesogens, study of phase behavior |

| Chiral Polymers/Dendrimers | Chiral separation, catalysis, sensors | Controlled polymerization, investigation of helical structures |

| Chiral Recognition Materials | Enantioselective separation, sensing | Immobilization on supports, design of molecular sensors |

| Materials for Spintronics | Spin filters, spin-based devices | Fabrication of chiral thin films, measurement of spin polarization |

Q & A

Q. How is (R)-2-Chloro-4-methylpentanoic acid synthesized, and what key steps ensure enantiomeric purity?

Methodological Answer: The synthesis typically involves asymmetric chlorination of 4-methylpentanoic acid derivatives. A chiral catalyst or resolving agent, such as (R)-1-phenylethylamine, can be used to induce enantioselectivity. For example, a multi-step procedure might include:

- Step 1: Protection of the carboxylic acid group using tert-butyl esters to prevent side reactions.

- Step 2: Chlorination at the 2-position using N-chlorosuccinimide (NCS) under controlled pH and temperature.

- Step 3: Deprotection and recrystallization with a chiral solvent (e.g., hexane/ethyl acetate) to isolate the (R)-enantiomer.

Enantiomeric purity is verified via chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry .

Q. What are the recommended methods for purifying this compound from reaction mixtures?

Methodological Answer: Purification strategies include:

- Liquid-liquid extraction: Separation using dichloromethane and aqueous NaHCO₃ to isolate the acid from non-acidic byproducts.

- Column chromatography: Silica gel with a gradient eluent (e.g., 5–20% ethyl acetate in hexane) to remove unreacted starting materials.

- Recrystallization: Using toluene or cyclohexane at low temperatures to enhance crystalline purity.

Final purity (>98%) is confirmed via melting point analysis and ¹H NMR .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Key signals include the carboxylic proton (δ ~12 ppm, broad) and the chiral center’s methine proton (δ ~4.2 ppm, multiplet).

- IR Spectroscopy: Confirms the carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹).

- Mass Spectrometry (HRMS): Molecular ion peak at m/z 164.04 (calculated for C₆H₁₁ClO₂).

Data interpretation should cross-reference with databases like PubChem or CAS Common Chemistry .

Q. What storage conditions are optimal for maintaining the stability of this compound?

Methodological Answer:

- Short-term storage: Keep in a desiccator at +4°C to prevent hydrolysis of the chlorine substituent.

- Long-term storage: Seal under inert gas (argon) in amber glass vials at –20°C.

Stability under varying pH (tested via accelerated degradation studies at pH 2–9) shows decomposition >10% occurs at pH >8 after 48 hours .

Advanced Research Questions

Q. How can researchers resolve discrepancies in enantiomeric excess measurements obtained from different analytical methods?

Methodological Answer: Discrepancies between chiral HPLC and polarimetry may arise due to solvent effects or impurities. A systematic approach includes:

- Cross-validation: Use NMR with chiral shift reagents (e.g., Eu(hfc)₃) to confirm configuration.

- Calibration curves: Prepare standards with known enantiomeric ratios (e.g., 90:10 to 99:1) for HPLC quantification.

- Error analysis: Calculate confidence intervals for polarimetry readings (±0.5° typical for [α]D²⁵).

Contradictory data may indicate racemization during sample preparation, necessitating inert handling conditions .

Q. What strategies optimize the yield of this compound in asymmetric synthesis?

Methodological Answer:

- Catalyst screening: Test chiral ligands (e.g., BINOL derivatives) for improved enantioselectivity.

- Solvent optimization: Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce selectivity; balance via DOE (Design of Experiments).

- Kinetic resolution: Monitor reaction progress via inline FTIR to terminate at maximum enantiomeric excess (typically 6–8 hours).

Yields >70% with >95% ee are achievable by controlling temperature (–10°C to 0°C) and stoichiometry .

Q. How does the chlorinated substituent influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: The β-chlorine atom activates the α-carbon for nucleophilic attack due to its electron-withdrawing effect. Key observations:

- SN2 reactivity: Tertiary substrates show slower kinetics (steric hindrance) compared to secondary analogs.

- Solvolysis studies: In aqueous ethanol, hydrolysis to 4-methylpentanoic acid occurs at 60°C (t₁/₂ = 4 hours), confirmed via GC-MS.

Computational modeling (DFT) predicts transition state geometries and charge distribution to guide derivatization .

Q. What computational methods support the prediction of this compound’s behavior in catalytic processes?

Methodological Answer:

- Molecular docking: Simulate interactions with enzymes (e.g., lipases) to predict enantioselective binding.

- MD simulations: Assess stability in solvents (e.g., water vs. DMSO) to optimize reaction media.

- QSAR models: Correlate substituent electronic parameters (Hammett σ) with reaction rates for derivative design.

Tools like Gaussian 16 and AutoDock Vina are recommended, with validation via experimental kinetic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.